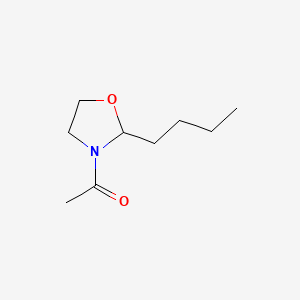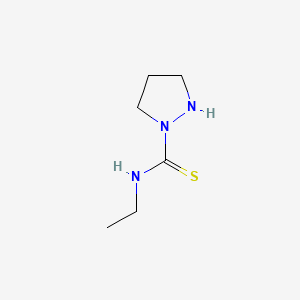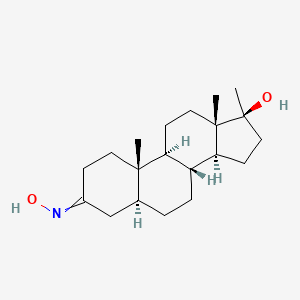
9(R)-PAHSA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(R)-PAHSA (9-phenyl-2-amino-2-hydroxy-8-azaspiro[4.5]decane-3-one) is a novel small molecule that has been studied extensively in the field of medicinal chemistry. It has been developed as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. The compound has been studied for its ability to modulate a number of biochemical and physiological processes, and its potential to be developed as a therapeutic agent.
科学研究应用
脂质功能中的立体化学
对像9(R)-PAHSA这样的脂质中的立体化学进行研究揭示了其在脂肪组织内产生和降解途径中的重要性。已经合成了对映纯的PAHSAs以了解它们在体内脂质活性和代谢中的作用,突显了立体化学在脂质功能中的重要性 (Nelson et al., 2017)。
糖尿病中的认知功能
研究表明,9-PAHSA可能减轻与糖尿病相关的认知障碍。这涉及逆转空间记忆缺陷并影响脑源性神经营养因子表达,暗示了9-PAHSA在治疗糖尿病认知障碍中的潜在治疗应用 (Wen, Guo, & Guo, 2020)。
心血管健康
发现9-PAHSA通过促进自噬通量和减少心肌肥大来改善糖尿病小鼠的心血管并发症。这表明了它在治疗糖尿病心血管疾病中的潜力 (Wang et al., 2021)。
抗糖尿病和抗炎症作用
一类内源性哺乳动物脂质,包括9-PAHSA,显示出强效的抗糖尿病和抗炎活性。这些脂质可以降低血糖水平,增强胰岛素敏感性,并减少脂肪组织炎症,表明它们在治疗2型糖尿病中的潜力 (Yore et al., 2014)。
糖尿病中的治疗潜力
使用胰岛芯片模型,已经研究了9-PAHSA在调节胰岛素和胰高血糖素表达和分泌中的潜力,显示出作为糖尿病治疗中的治疗化合物的前景 (Sokołowska et al., 2022)。
代谢调节
已经探讨了9-PAHSA在代谢调节中的作用,特别是在改善葡萄糖控制和胰岛素敏感性方面。然而,并非所有研究都发现了显著的代谢改善,这表明需要在这个领域进行进一步研究 (Pflimlin et al., 2018)。
肥胖和胰岛素敏化
长期摄入9-PAHSA的高脂饮食诱导肥胖小鼠已显示有利地调节基础代谢并改善胰岛素敏感性,为潜在的肥胖治疗提供了见解 (Benlebna et al., 2020)。
白脂肪的棕化
发现9-PAHSA可以诱导白色脂肪细胞的棕化,这是对抗肥胖有益的过程。这涉及激活G蛋白偶联受体120并抑制炎症途径,提供了潜在的肥胖治疗途径 (Wang, Liu, & Fang, 2018)。
脂肪肝病
9-PAHSA对脂肪肝细胞中的脂毒性显示出治疗效果,暗示了它在治疗非酒精性脂肪肝病中的潜力。它提高了细胞存活率并减少脂肪变性,为管理脂肪肝病的非药物途径提供了可能 (Schultz Moreira et al., 2020)。
免疫影响
像9-PAHSA这样的PAHSAs表现出直接的抗炎作用,并可以调节先天和适应性免疫反应。这表明它们作为治疗慢性炎症疾病如结肠炎的新型治疗方法的潜力 (Lee et al., 2016)。
作用机制
Target of Action
The primary targets of 9®-PAHSA are yet to be definitively identified. It has been suggested that it may interact with various metabolic pathways and molecules related to glucose metabolism, amino acid metabolism, and energy metabolism . For instance, it has been found to affect the levels of amino acids, organic acids, alcohols, and amines .
Mode of Action
9®-PAHSA appears to exert its effects by modulating the levels of certain metabolites. It has been suggested that it may mediate the metabolism of molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine . This modulation could potentially alter the activity of these molecules, leading to changes in cellular function and metabolism .
Biochemical Pathways
9®-PAHSA seems to primarily affect amino acid metabolism, glucose metabolism, and energy metabolism . By mediating the metabolism of molecules related to insulin resistance, it may influence various biochemical pathways and their downstream effects . For instance, it has been suggested that it could reverse lipid metabolism disorder in diabetic mice by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .
Pharmacokinetics
Tools like ADMETlab 3.0 and ADMETsar 3.0 can be used to predict these properties based on the compound’s structure and known properties of similar compounds.
Result of Action
At the molecular and cellular level, 9®-PAHSA appears to induce alterations in metabolomic profiles, primarily affecting the levels of amino acids, organic acids, alcohols, and amines . These changes could potentially lead to modifications in cellular function and metabolism, influencing the progression of conditions like diabetes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 9®-PAHSA. Factors such as diet, lifestyle, and exposure to environmental stressors can potentially modulate the compound’s effects
属性
| { "Design of the Synthesis Pathway": "The synthesis of 9(R)-PAHSA can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "9-oxononanoic acid", "hexylamine", "1,1,3,3-tetramethylguanidine", "acetic anhydride", "hydrogen gas", "palladium on carbon", "sodium borohydride", "methanol", "hexane", "ethyl acetate" ], "Reaction": [ "The synthesis of 9(R)-PAHSA begins with the reaction of 9-oxononanoic acid with hexylamine in the presence of 1,1,3,3-tetramethylguanidine as a catalyst to form the corresponding amide.", "The resulting amide is then subjected to reduction using sodium borohydride in methanol to yield the corresponding amine.", "The amine is then reacted with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form the corresponding acetamide.", "The acetamide is then subjected to hydrogenation using palladium on carbon as a catalyst in the presence of hydrogen gas to yield the corresponding alcohol.", "The final step involves the reaction of the alcohol with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form 9(R)-PAHSA.", "The product can be purified using a combination of hexane and ethyl acetate as solvents." ] } | |
CAS 编号 |
2097130-84-0 |
分子式 |
C34H66O4 |
分子量 |
538.9 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
InChI 键 |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
SMILES |
OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |
同义词 |
9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




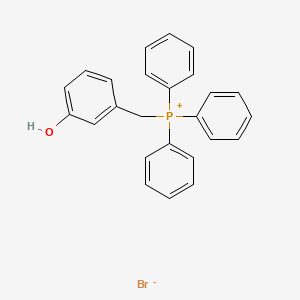
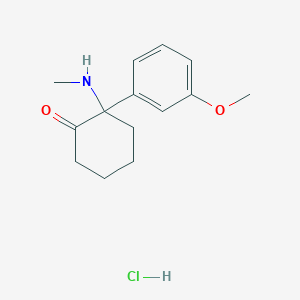

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
